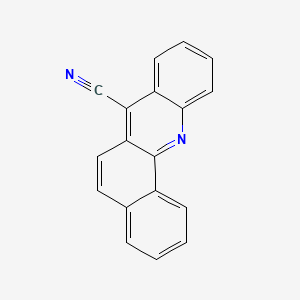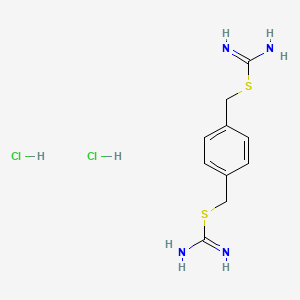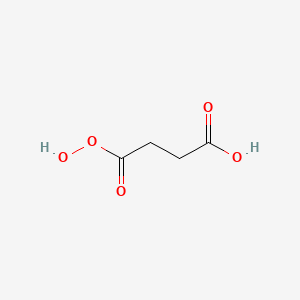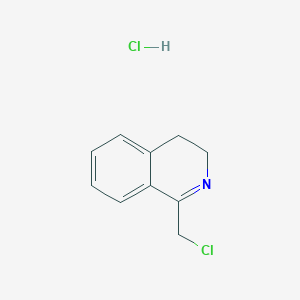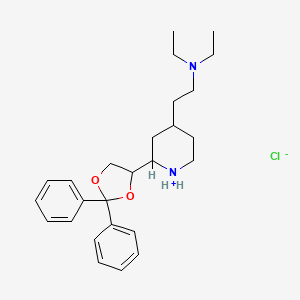
beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dioxolane ring, a piperidine ring, and a diethylaminoethyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride typically involves multiple steps. The process begins with the preparation of the dioxolane ring, followed by the introduction of the piperidine ring and the diethylaminoethyl group. Common reagents used in these reactions include diethylamine, piperidine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its dihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the dioxolane ring, resulting in the opening of the ring and formation of simpler alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme inhibition. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- Beta-4-(1-(2-Dimethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride
- Beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxane dihydrochloride
Uniqueness: The unique combination of the dioxolane ring, piperidine ring, and diethylaminoethyl group distinguishes beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride from similar compounds. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
3666-77-1 |
|---|---|
Formule moléculaire |
C26H37ClN2O2 |
Poids moléculaire |
445.0 g/mol |
Nom IUPAC |
2-[2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidin-1-ium-4-yl]-N,N-diethylethanamine;chloride |
InChI |
InChI=1S/C26H36N2O2.ClH/c1-3-28(4-2)18-16-21-15-17-27-24(19-21)25-20-29-26(30-25,22-11-7-5-8-12-22)23-13-9-6-10-14-23;/h5-14,21,24-25,27H,3-4,15-20H2,1-2H3;1H |
Clé InChI |
OCAVLWGANBBEIM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1CC[NH2+]C(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


